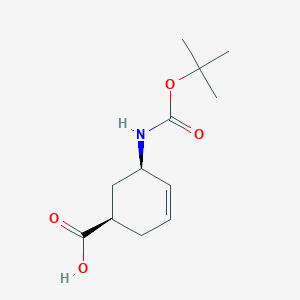(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid
CAS No.: 933445-56-8
Cat. No.: VC13664710
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933445-56-8 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
| Standard InChI Key | WRDLRBISLUXLKZ-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, with the following key structural features :
-
Cyclohexene backbone: Provides conformational rigidity.
-
Boc-protected amino group: Enhances stability during synthetic reactions.
-
Carboxylic acid functionality: Enables further derivatization.
Table 1: Key Physicochemical Properties
The stereochemistry of the compound is critical; the (1R,5R) configuration ensures optimal spatial arrangement for interactions in enzymatic systems and synthetic applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis involves three primary steps :
-
Cyclohexene Derivative Formation: Cyclohexene is functionalized with amino and carboxylic acid groups via epoxidation and ring-opening reactions.
-
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Esterification/Hydrolysis: The carboxylic acid is esterified (e.g., ethyl ester) or retained as a free acid, depending on the target application.
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | H₂SO₄, DMAP | Continuous flow reactors |
| Yield | 60–75% | >90% (optimized conditions) |
| Key Step | Boc protection | Automated purification systems |
| Reference |
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
-
Peptide analogs: Its rigid cyclohexene backbone mimics proline in peptide chains, enhancing conformational stability .
-
Neuraminidase inhibitors: Patents highlight its role in synthesizing antiviral agents targeting influenza A/H1N1 .
Medicinal Chemistry
-
Enzyme inhibition: The deprotected amino group interacts with catalytic sites of proteases and kinases .
-
Anticancer agents: Derivatives exhibit cytotoxic activity against A431 epidermoid carcinoma cells .
Biological Activity and Mechanism
Mechanism of Action
-
Boc Deprotection: Under acidic conditions (e.g., HCl/dioxane), the Boc group is removed, yielding a free amine that participates in nucleophilic reactions.
-
Carboxylic Acid Reactivity: Hydrolysis of the ester group generates a carboxylic acid, enabling salt formation or conjugation .
Table 3: Biological Activity Data
| Application | EC₅₀/IC₅₀ | Model System | Reference |
|---|---|---|---|
| Influenza A/H1N1 | <1 μM | Allantoic virus assay | |
| Cytotoxicity | 10–50 μM | A431 cancer cells |
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
| Compound | Key Difference | Biological Impact |
|---|---|---|
| (1S,5R)-isomer | Altered stereochemistry | Reduced enzyme binding affinity |
| Methyl ester derivative | Increased lipophilicity | Enhanced cellular uptake |
| cis-5-Boc-amino-cyclohexene analog | Different ring conformation | Lower metabolic stability |
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Use nitrile gloves; wash exposed areas | |
| Respiratory Toxicity | Use fume hood; avoid dust inhalation | |
| Storage | 2–8°C under inert atmosphere (N₂/Ar) |
Recent Research Advancements
-
Enantioselective Synthesis: Palladium-catalyzed allylic substitution achieves >98% enantiomeric excess (ee) using chiral ligands .
-
Antiviral Derivatives: 4,5-Diamino-3-alkyloxy analogs show promise against drug-resistant influenza strains .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume